

# Antitumor agent-153 chemical structure and properties

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Compound of Interest

Compound Name: Antitumor agent-153

Cat. No.: B15135703

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### **Technical Guide: Antitumor Agent-153**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structures, properties, and mechanisms of action of two distinct compounds identified as "**Antitumor agent-153**" in scientific literature. This document is intended for an audience of researchers, scientists, and drug development professionals.

## Compound 1: 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde

This agent, referred to as "Anticancer agent 153" or "Compound 3" in its primary publication, is a novel 1,4-disubstituted 1,2,3-triazole derivative.[1][2][3][4][5]

#### **Chemical Structure and Properties**



Property	Value	Reference	
IUPAC Name	4-((1-(3,4-dichlorophenyl)-1H- 1,2,3-triazol-4-yl)methoxy)-2- hydroxybenzaldehyde		
Molecular Formula	C16H11Cl2N3O3	N/A	
Molecular Weight	364.18 g/mol	N/A	
CAS Number	Not specified in the provided literature.	N/A	
Appearance	Colorless crystals		
Crystal System	Monoclinic	_	
Space Group	P21/c		

## **Antitumor Activity**

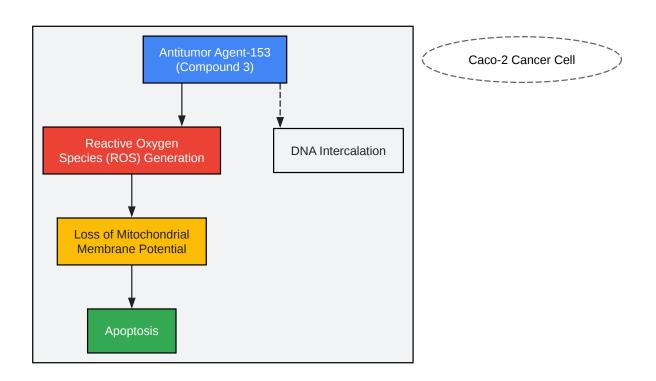
This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. Its efficacy is compared with established chemotherapy agents in the table below.

Cell Line	Cancer Type	IC₅₀ (μM) at 48h	Cisplatin IC₅o (µM)	Etoposide IC50 (μΜ)	Reference
Caco-2	Colorectal Adenocarcino ma	16.63 ± 0.27	>25	>25	
LNCaP	Prostate Carcinoma	21.09 ± 0.52	>25	>25	
MDA-MB-231	Breast Cancer	23.81 ± 0.45	>25	>25	
HEK-293	Normal (Control)	>25	>25	>25	-

#### **Mechanism of Action**



The primary antitumor mechanism of this agent is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS). This is associated with a significant loss of mitochondrial membrane potential (MMP) in cancer cells. The compound has also been shown to interact with Calf Thymus DNA (CT-DNA) via intercalation and with bovine serum albumin (BSA) through both polar and hydrophobic interactions.



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Caption: Mechanism of action for Antitumor Agent-153 (Compound 3).

#### **Experimental Protocols**

Synthesis: The synthesis is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The key starting materials are 1,2-dichloro-4-isocyanatobenzene and 2,4-dihydroxybenzaldehyde, which are processed through several steps to yield the final product.

Cytotoxicity Assay (MTT Assay):



- Human cancer cell lines (MDA-MB-231, LNCaP, Caco-2) and a normal cell line (HEK-293)
  were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C
  in a 5% CO<sub>2</sub> incubator.
- Cells were seeded into 96-well plates at a density of 1x10<sup>4</sup> cells/well and incubated for 24 hours.
- The synthesized compound was added to the wells at various concentrations and incubated for 48 hours.
- After incubation, 10 μL of MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
- The formazan crystals formed were dissolved in 100 μL of DMSO.
- The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC<sub>50</sub> values were calculated from the dose-response curves.

### **Compound 2: OM-153 (Tankyrase Inhibitor)**

OM-153 is a potent, selective, and orally bioavailable 1,2,4-triazole-based inhibitor of Tankyrase 1 and 2 (TNKS1/2).

Chemical Structure and Properties

Property	Value	Reference
Chemical Class	1,2,4-triazole derivative	
CAS Number	2406278-81-5	
Molecular Formula	Not explicitly stated, but structure is available.	
Molecular Weight	Not explicitly stated.	N/A
Target	Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2)	

#### **Inhibitory Activity**



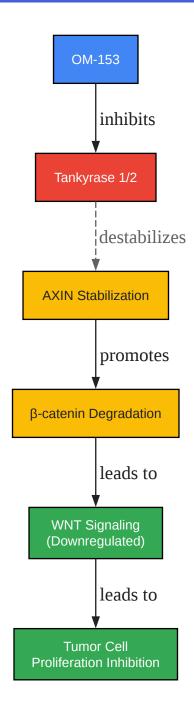
OM-153 demonstrates high potency in both biochemical and cellular assays.

Assay Type	Target/Pathway	IC50 / GI50	Reference
Biochemical Assay	Tankyrase 1 (TNKS1)	13 nM	
Biochemical Assay	Tankyrase 2 (TNKS2)	2 nM	-
Cellular Reporter Assay	Wnt/β-catenin Signaling (HEK293)	0.63 nM	
Cell Growth Assay	COLO 320DM (APC-mutated)	Gl50: 10 nM, Gl25: 2.5 nM	-
Cell Growth Assay	RKO (APC-wild-type)	GI <sub>50</sub> > 10,000 nM	-

#### **Mechanism of Action**

Tankyrases (TNKS1/2) are enzymes that poly-ADP-ribosylate (PARylate) target proteins, marking them for degradation. A key target is AXIN, a component of the  $\beta$ -catenin destruction complex. By inhibiting tankyrases, OM-153 stabilizes AXIN, which in turn enhances the degradation of  $\beta$ -catenin. This downregulates the WNT/ $\beta$ -catenin signaling pathway, which is often hyperactivated in cancers like colorectal carcinoma.





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Caption: WNT/ $\beta$ -catenin signaling inhibition by OM-153.

#### **Experimental Protocols**

Animal Xenograft Studies (COLO 320DM):

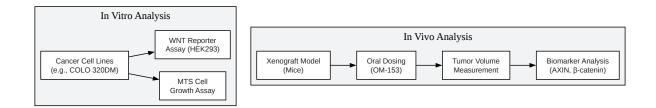
 COLO 320DM colon carcinoma cells were implanted subcutaneously into immunodeficient mice.



- Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups.
- OM-153 was administered orally, twice daily, at doses ranging from 0.33 to 10 mg/kg.
- Tumor volume and body weight were monitored regularly throughout the study.
- At the end of the study, tumors were excised for biomarker analysis (e.g., immunoblotting for AXIN1/2 and β-catenin).

#### Cell Growth Assay (MTS):

- APC-mutated (COLO 320DM) and APC-wild-type (RKO) cells were seeded in 96-well plates.
- Cells were treated with various concentrations of OM-153.
- After 5 days of incubation, cell proliferation was measured using the MTS colorimetric assay at an absorbance of 490 nm.
- Growth inhibition percentages (GI<sub>50</sub> and GI<sub>25</sub>) were calculated based on the comparison to vehicle-treated control cells.



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Caption: General experimental workflow for OM-153 evaluation.



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